5-Methyl-1-oxaspiro[2.4]heptane
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Overview
Description
5-Methyl-1-oxaspiro[2.4]heptane is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is a spiro compound, meaning it contains a spiro-connected ring system, which is a unique structural feature that can impart interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyl-1-oxaspiro[2.4]heptane can be achieved through various synthetic routes. One common method involves the cyclization of cyclopropyl dimethanol in the presence of zinc powder, followed by reaction with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite. This intermediate undergoes a ring-opening reaction with cyanide, followed by hydrolysis and ring-closing under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-Methyl-1-oxaspiro[2.4]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxaspiro[2.4]heptane involves its interaction with various molecular targets and pathways. The spiro structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.4]heptane: A similar spiro compound with a different substitution pattern.
5,6-Diazaspiro[2.4]hept-6-en-4-one: Another spiro compound with nitrogen atoms in the ring.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spiro-connected cyclopropane and steroid structure.
Uniqueness
5-Methyl-1-oxaspiro[2.4]heptane is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8-7/h6H,2-5H2,1H3 |
InChI Key |
DINDSOALFYVEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CO2 |
Origin of Product |
United States |
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